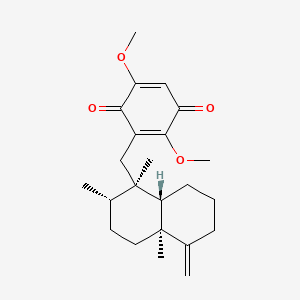
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- is a complex organic compound with a unique structure It is characterized by a cyclohexadiene ring substituted with a naphthalenyl group, which is further modified with methoxy groups
准备方法
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- involves several steps. The synthetic route typically starts with the preparation of the cyclohexadiene ring, followed by the introduction of the naphthalenyl group. The final steps involve the addition of methoxy groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones .
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications include its use in the production of polymers and other advanced materials .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in a biological setting, it may interact with cellular signaling pathways to influence cell behavior .
相似化合物的比较
Compared to other similar compounds, 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- stands out due to its unique structure and reactivity. Similar compounds include other cyclohexadiene derivatives and naphthalenyl-substituted molecules. the presence of methoxy groups and the specific arrangement of substituents make this compound distinct .
属性
CAS 编号 |
121994-56-7 |
|---|---|
分子式 |
C23H32O4 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H32O4/c1-14-8-7-9-19-22(14,3)11-10-15(2)23(19,4)13-16-20(25)18(26-5)12-17(24)21(16)27-6/h12,15,19H,1,7-11,13H2,2-6H3/t15-,19+,22+,23+/m0/s1 |
InChI 键 |
CLFBEGTWMQIPNO-OVOQHVDUSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















